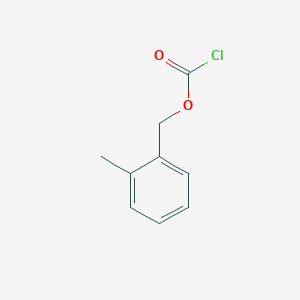

2-Methylbenzyloxycarbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylbenzyloxycarbonyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrosynthesis in Organic Chemistry

2-Methylbenzyloxycarbonyl chloride is used in electrosynthesis, a method of organic synthesis. For instance, electrolysis of various benzyl compounds in acetonitrile results in the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile as a major product (Batanero, Barba, & Martín, 2002).

Environmental Chemistry and Analysis

This compound finds application in environmental chemistry. A study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride for on-fibre derivatisation Solid Phase Microextraction to quantify unsaturated dicarbonyl products in photo-oxidation experiments (Alvarez et al., 2009).

Synthesis of Quaternary Dialkyldiaralkylammonium Chlorides

It is used in synthesizing quaternary dialkyldiaralkylammonium chlorides. These compounds have potential applications as phase-transfer catalysts and electrolytes due to their thermal stability (Busi et al., 2006).

Reactivity Studies in Water Treatment

Studies on the reactivity of free chlorine constituents in water treatment processes utilize this compound. It helps in understanding the generation of disinfection byproducts from natural organic matter (Sivey & Roberts, 2012).

Electroanalytical Applications

This compound is used in electroanalytical studies, for instance, in creating cobalt(II) ion-selective sensors for various applications, including water and soil testing (Bandi et al., 2011).

Pollution Control

It is also instrumental in pollution control, specifically in the synthesis of materials for the removal of synthetic dyes from aqueous systems (Choi et al., 2017).

Identification and Synthesis of Natural Products

The compound is utilized in the isolation and identification of natural products, such as in the study of the Australian rainforest plant Doryphora sassafras (Carroll et al., 2001).

Advanced Oxidation Processes

It plays a role in advanced oxidation processes for contaminant removal in water treatment, as seen in the study involving cobalt/carbon nanotubes activated peroxymonosulfate (Peng et al., 2021).

Structural and Catalytic Applications

This compound is relevant in preparing poly(N-heterocyclic carbene) ligands for structural and catalytic applications (Poyatos, Mata, & Peris, 2009).

Sensor Technology

This compound is used in developing ion-selective sensors, such as in the creation of a Ni(II)-selective PVC membrane sensor (Mohammed et al., 2021).

Toxicity Studies

It is also involved in toxicity studies of various preservatives in ophthalmic solutions (Debbasch et al., 2001).

Photoluminescence Research

Research on luminescent complexes often employs this compound. A study investigated rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes (Li et al., 2012).

Electrochemical Treatment of Wastewater

It is used in studying the electrochemical treatment of wastewater, specifically in the degradation of contaminants like methylparaben (Steter, Brillas, & Sirés, 2016).

Development of Anticancer Compounds

The compound aids in synthesizing potential anticancer compounds, like water-soluble thiosemicarbazones and their copper(II) complexes (Mirzaahmadi et al., 2019).

Analytical Chemistry

It is significant in analytical chemistry, as demonstrated in a method for quantifying methylphenidate in plasma (Leis, Schütz, & Windischhofer, 2011).

Mécanisme D'action

Target of Action

Compounds similar to “2-Methylbenzyloxycarbonyl chloride” often target specific enzymes or receptors in the body. For instance, benzyl chloroformate, a similar compound, is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines .

Mode of Action

The mode of action of such compounds often involves the formation of covalent bonds with their targets, leading to a change in the target’s function. For example, in the case of benzyl chloroformate, it forms a covalent bond with amines, protecting them from further reactions .

Pharmacokinetics

The pharmacokinetics of such compounds would depend on various factors including their chemical structure, the route of administration, and the individual’s metabolism. They are typically administered via parenteral routes due to their poor membrane permeability and instability in the gastrointestinal tract .

Result of Action

The result of the action of such compounds can vary widely depending on their specific targets and mode of action. In the case of benzyl chloroformate, its action results in the protection of amines, allowing for further chemical reactions to take place .

Action Environment

The action of such compounds can be influenced by various environmental factors including temperature, pH, and the presence of other chemicals. For instance, benzyl chloroformate is a water-sensitive compound and degrades in contact with water .

Analyse Biochimique

Biochemical Properties

2-Methylbenzyloxycarbonyl chloride is known to participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with various enzymes and proteins, and these interactions are often resonance-stabilized .

Cellular Effects

Chloride ions, which are a part of this compound, play a crucial role in bodily and cellular functions . Chloride ions are involved in maintaining electroneutrality, controlling electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a resonance-stabilized carbocation during reactions at the benzylic position . This process typically involves an SN1 pathway . The compound’s effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Chloride ions, which are a part of this compound, are the most abundant anions and serve many different biological roles .

Subcellular Localization

Understanding the subcellular localization of a compound and any effects on its activity or function is crucial for understanding its role in cellular processes .

Propriétés

IUPAC Name |

(2-methylphenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONRLWCQDWMCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)

![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)

![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)